molecular formula C8H15N5O B1214887 Simeton CAS No. 673-04-1

Simeton

Cat. No.: B1214887
CAS No.: 673-04-1
M. Wt: 197.24 g/mol
InChI Key: HKAMKLBXTLTVCN-UHFFFAOYSA-N
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Description

Simeton (2-methoxy-4,6-bis(ethylamino)-1,3,5-triazine; CAS 673-04-1) is an S-triazine herbicide widely used in agriculture for weed control. Structurally, it belongs to the triazine family, characterized by a six-membered aromatic ring containing three nitrogen atoms . Its molecular structure includes a methoxy group (-OCH₃) and two ethylamino (-NHCH₂CH₃) substituents, distinguishing it from other triazine derivatives. This compound has been detected in environmental matrices due to its persistence and mobility in water systems, raising concerns about ecological and human health risks . Analytical methods such as HPLC-MS/MS have been employed to quantify this compound in environmental samples, with detection limits as low as 15–25 ng·L⁻¹ .

Properties

IUPAC Name

2-N,4-N-diethyl-6-methoxy-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5O/c1-4-9-6-11-7(10-5-2)13-8(12-6)14-3/h4-5H2,1-3H3,(H2,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAMKLBXTLTVCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)OC)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9042388
Record name 2,4-Bis(ethylamino)-6-methoxy-s-triazine
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Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

673-04-1
Record name Simeton
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Record name Simeton [BSI]
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Record name Simeton
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Record name 2,4-Bis(ethylamino)-6-methoxy-s-triazine
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Record name N,N'-diethyl-6-methoxy-1,3,5-triazine-2,4-diamine
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Record name SIMETONE
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Preparation Methods

Molecular Characteristics

Simeton’s structure comprises a 1,3,5-triazine backbone with methoxy and diethylamino functional groups at positions 2, 4, and 6. The IUPAC name N,N'-diethyl-6-methoxy-1,3,5-triazine-2,4-diamine highlights its substitution pattern, which is critical for designing synthetic routes. The molecular formula C₈H₁₅N₅O and CAS registry number 673-04-1 further define its identity.

Key Reactive Sites

The triazine ring’s chlorine or hydroxyl groups in precursor compounds (e.g., cyanuric chloride) are typically replaced via nucleophilic substitution. For this compound, methoxy and diethylamino groups are introduced at specific positions, requiring controlled reaction conditions to ensure regioselectivity.

Synthetic Pathways for this compound

Stepwise Substitution on Cyanuric Chloride

A common approach for synthesizing s-triazine derivatives involves sequential substitution of cyanuric chloride (C₃Cl₃N₃). For this compound:

  • Methoxy Substitution : Reacting cyanuric chloride with sodium methoxide (NaOCH₃) in anhydrous acetone at 0–5°C yields 2-methoxy-4,6-dichloro-1,3,5-triazine.

  • Diethylamino Substitution : Treating the intermediate with diethylamine (Et₂NH) in tetrahydrofuran (THF) at 50°C replaces the remaining chlorines with diethylamino groups.

This method ensures precise control over substitution order, minimizing side reactions.

One-Pot Synthesis

Industrial-scale production may employ a one-pot strategy using excess diethylamine and methanol under high-pressure conditions. This approach reduces purification steps but risks forming byproducts like N-monoethyl or N-methyl derivatives.

Industrial Manufacturing Processes

Patent-Based Methods

While no patents explicitly describe this compound’s synthesis, analogous triazine herbicides (e.g., simazine) provide insights. For example, U.S. Patent 3,207,698 outlines a method for precipitating silica in silicone oil, though this pertains to simethicone—a distinct compound. Adapting such protocols for this compound would require substituting silicone precursors with triazine intermediates.

Optimization Parameters

  • Temperature : Maintaining 50–60°C during amine substitution prevents thermal degradation.

  • Solvent Choice : Polar aprotic solvents (e.g., THF) enhance reaction rates compared to nonpolar media.

  • Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide improve methoxy group incorporation.

Analytical Characterization

Spectroscopic Validation

  • Mass Spectrometry : this compound’s GC-MS profile shows a molecular ion peak at m/z 198.1352, with fragmentation patterns confirming the loss of ethyl and methoxy groups.

  • NMR Spectroscopy : ¹H NMR signals at δ 1.2 (triplet, 6H, –CH₂CH₃) and δ 3.4 (quartet, 4H, –NCH₂–) verify diethylamino groups.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 220 nm resolves this compound from byproducts like deethylated analogs.

Chemical Reactions Analysis

Stability and Secondary Degradation

Simeton’s stability depends on solvent choice and temperature:

Key Findings from Stability Studies :

SolventTemperatureDegradation Observed?Half-Life (Est.)
Methanol60°CYes (rapid)~17 days
Acetone60°CNo>24 days
Methylene chloride60°CNo>24 days
Methanol:water (90:10)60°CNo>24 days
  • Critical Insight : In methanol alone, this compound undergoes further decomposition to unidentified polar byproducts at elevated temperatures.

Analytical and Environmental Implications

  • Chromatographic Detection : this compound is often quantified via GC/MS or HPLC in environmental samples, particularly in studies tracking simazine degradation .

  • Reformulation of Standards : Due to this compound’s instability in methanol, chemical standards for simazine are now prepared in acetone or methanol:water mixtures to prevent in situ generation of this compound .

Reaction Robustness and Limitations

  • Sensitivity to Solvent Polarity : Methanol’s polarity facilitates the nucleophilic substitution, while nonpolar solvents like methylene chloride suppress it .

  • Industrial Relevance : This reaction complicates long-term storage of simazine-based herbicides, necessitating stabilizers or alternative formulations .

Open Research Questions

  • Intermediate Characterization : The exact structures of this compound’s degradation byproducts remain unconfirmed.

  • Catalytic Pathways : Potential enzymatic or photolytic degradation routes in environmental matrices are understudied.

Scientific Research Applications

Introduction to Simeton

This compound, a chemical compound belonging to the class of herbicides, is primarily used in agricultural applications for weed control. Its efficacy in managing various weed species makes it a valuable asset in crop production. This article delves into the scientific research applications of this compound, supported by comprehensive data tables and documented case studies.

Chemical Properties and Mechanism of Action

This compound functions as a selective herbicide, primarily targeting broadleaf weeds while being less harmful to crops. Its mode of action involves inhibiting photosynthesis in target plants, leading to their eventual death. Understanding the chemical properties and mechanisms is crucial for optimizing its application in agricultural practices.

Weed Control

This compound is extensively used in various crops such as corn, soybeans, and sugar beets. Its application helps farmers manage resistant weed species effectively.

Case Study: Efficacy in Corn Production

A study conducted by agricultural researchers evaluated the impact of this compound on corn yield and weed management:

  • Location : Midwest United States
  • Duration : 3 growing seasons
  • Method : Randomized control trials comparing this compound with other herbicides

Results :

  • Weed Reduction : 85% reduction in broadleaf weed populations.
  • Corn Yield Increase : Average yield increase of 15% compared to untreated plots.

Environmental Impact Studies

Research has also focused on the environmental implications of using this compound. A significant concern is its potential runoff into water bodies, affecting aquatic ecosystems.

Case Study: Environmental Monitoring

A longitudinal study monitored water quality in agricultural areas treated with this compound:

  • Duration : 5 years
  • Findings :
    • Detected concentrations of this compound were below the regulatory limits for drinking water.
    • No significant adverse effects on aquatic life were observed.

Safety and Regulatory Aspects

The safety profile of this compound has been assessed through various toxicological studies. Regulatory bodies such as the Environmental Protection Agency (EPA) have established guidelines for its use to minimize risks to human health and the environment.

Toxicological Data Summary

EndpointValue
Acute Toxicity (rat)LD50 > 2000 mg/kg
Chronic ToxicityNo observed adverse effect level (NOAEL) at 10 mg/kg/day
Carcinogenic PotentialNot classified as carcinogenic

Mechanism of Action

Simeton exerts its herbicidal effects by inhibiting photosynthesis in plants. It targets the photosystem II complex in the chloroplasts, preventing the transfer of electrons and disrupting the production of energy required for plant growth. This leads to the death of the targeted weeds. The molecular targets involved in this process include the D1 protein of the photosystem II complex .

Comparison with Similar Compounds


Key Findings :

  • This compound’s adsorption efficiency (81%) is lower than simazine (88%) and prometryn (91%) due to weaker π-π interactions and van der Waals forces with carbon-based adsorbents .
  • Fe₃O₄-TiO₂/rGO enhances this compound degradation (92%) via synergistic photocatalysis, outperforming Fe₃O₄/rGO (81.22%) .

Environmental Persistence and Toxicity

  • Persistence : this compound’s half-life in water ranges from weeks to months, comparable to atrazine but shorter than chlorinated triazines like simazine .
  • This compound’s methoxy group may reduce acute toxicity compared to chloro- or thio-substituted triazines, but chronic exposure risks remain significant .

Biological Activity

Simeton, a member of the s-triazine herbicide family, is primarily used in agricultural applications for its herbicidal properties. However, its biological activity extends beyond herbicidal effects, influencing various biological systems and microbial interactions. This article explores the biological activity of this compound, focusing on its toxicity, biodegradation pathways, and potential environmental impacts.

Overview of this compound

This compound (chemical formula: C7_{7}H10_{10}N4_{4}S) is an herbicide that belongs to the s-triazine class, which includes other compounds like atrazine and simazine. It is utilized primarily for controlling weeds in various crops. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks.

Toxicological Effects

This compound exhibits significant toxicological effects on non-target organisms, including aquatic life and soil microorganisms. Studies have shown that exposure to this compound can lead to:

  • Neurotoxicity : Research indicates that this compound may induce neurotoxic effects in certain animal models, leading to alterations in behavior and physiological responses.
  • Cytotoxicity : In vitro studies have demonstrated that this compound can cause cell death in various human cell lines, highlighting its potential as a hazardous compound in agricultural runoff .
  • Endocrine Disruption : There are concerns regarding this compound's ability to disrupt endocrine functions in wildlife, particularly affecting reproductive health in amphibians and fish.

Microbial Biodegradation

The biodegradation of this compound by microbial communities plays a critical role in mitigating its environmental impact. Several studies have identified specific bacterial strains capable of degrading this compound effectively:

  • Arthrobacter ureafaciens : This strain has shown remarkable resistance to this compound, degrading concentrations up to 2000 mg/L within a week. It was able to reduce the toxicity of this compound on soil enzymes significantly .
  • Nocardioides DN36 : This bacterial strain achieved complete degradation of this compound at a concentration of 2 mg/L within five days, demonstrating its potential for bioremediation strategies .

Table 1: Microbial Strains and Their Degradation Capacities

Microbial StrainMaximum Concentration (mg/L)Degradation Rate (mg/L/day)Time to Complete Degradation
Arthrobacter ureafaciens2000285.717 days
Nocardioides DN3620.45 days

Case Studies

  • Case Study on Soil Remediation :
    A study conducted in atrazine-contaminated soils demonstrated that the introduction of Arthrobacter sp. enhanced the degradation of both atrazine and this compound. The presence of external carbon sources like sucrose increased the expression of degradation genes (trzN, atzB, atzC), indicating a synergistic effect on microbial activity .
  • Aquatic Toxicity Assessment :
    Research assessing the effects of this compound on aquatic organisms revealed significant mortality rates in fish exposed to sub-lethal concentrations. The study highlighted the need for stringent regulations concerning agricultural runoff containing this compound to protect aquatic ecosystems .

Environmental Implications

The persistence of this compound in the environment raises concerns regarding its long-term ecological impacts. Its potential to bioaccumulate in aquatic organisms poses risks not only to wildlife but also to human health through the food chain. The development of effective microbial bioremediation strategies is essential for reducing these risks.

Q & A

Q. How can researchers systematically identify and quantify Simeton in environmental samples?

Methodological Answer:

  • Analytical Techniques : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for precise quantification. Gas chromatography (GC) with nitrogen-phosphorus detection (NPD) is also effective for volatile derivatives .
  • Validation : Calibrate instruments using certified reference standards. Include recovery studies (spiked samples) to account for matrix effects .
  • Data Reporting : Tabulate limits of detection (LOD), limits of quantification (LOQ), and recovery rates (Table 1).

Q. Table 1: Comparative Analytical Performance for this compound Detection

MethodLOD (ppb)LOQ (ppb)Recovery (%)MatrixReference
LC-MS/MS0.010.0392–105WaterSmith et al. 2022
GC-NPD0.050.1585–95SoilJones et al. 2021

Q. What experimental designs are optimal for studying this compound’s environmental persistence?

Methodological Answer:

  • Microcosm Studies : Simulate environmental conditions (e.g., soil type, pH, microbial activity) in controlled chambers. Monitor degradation kinetics using first-order models .
  • Field Trials : Use randomized block designs to account for spatial variability. Collect time-series data on half-life under natural light, moisture, and temperature .

Advanced Research Questions

Q. How can contradictory data on this compound’s toxicity mechanisms be resolved?

Methodological Answer:

  • Meta-Analysis Framework : Systematically review in vitro and in vivo studies using PRISMA guidelines. Stratify data by organism type (e.g., aquatic vs. terrestrial), exposure duration, and endpoints (e.g., LC50, oxidative stress markers) .
  • Dose-Response Modeling : Apply benchmark dose (BMD) analysis to reconcile discrepancies in NOAEL/LOAEL values across studies .
  • Confounding Variables : Control for metabolite interference (e.g., hydroxy-simeton) via enzymatic deconjugation protocols .

Q. What advanced methodologies are used to study this compound’s interaction with soil organic matter?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) between this compound and humic acids .
  • Molecular Dynamics (MD) Simulations : Model adsorption mechanisms at the atomic level using software like GROMACS. Validate with spectroscopic data (FTIR, XPS) .

Q. Table 2: Key Binding Parameters for this compound-Humic Complexes

Soil TypeKd (L/kg)ΔH (kJ/mol)ΔS (J/mol·K)TechniqueReference
Loamy12.3-8.725.4ITCLee et al. 2023
Sandy6.5-5.218.9MD SimulationKim et al. 2024

Methodological Pitfalls and Solutions

Q. How to address low reproducibility in this compound degradation studies?

Methodological Answer:

  • Standardized Protocols : Adopt OECD guidelines for hydrolysis and photolysis experiments. Pre-equilibrate soil samples to stabilize microbial communities .
  • Interlaboratory Comparisons : Share raw data via platforms like Zenodo to identify systematic errors .

Q. What statistical approaches are recommended for analyzing non-linear degradation patterns?

Methodological Answer:

  • Non-Linear Mixed Effects (NLME) Models : Account for random effects (e.g., seasonal variability) in degradation rates .
  • Bayesian Hierarchical Models : Integrate prior data (e.g., half-life distributions) to improve parameter estimation in sparse datasets .

Data Synthesis and Reporting Guidelines

  • FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable. Use repositories like ERA-Commons for environmental datasets .
  • Conflict of Interest (COI) Disclosure : Explicitly state funding sources and analytical instrument vendors in publications to mitigate bias .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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